

2-Bromo-4-fluoro-6-methylbenzonitrile solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-methylbenzonitrile

Cat. No.: B1517385

[Get Quote](#)

An In-Depth Technical Guide to the Solubility Determination of **2-Bromo-4-fluoro-6-methylbenzonitrile**

Abstract

This technical guide provides a comprehensive framework for the experimental determination and analysis of the solubility of **2-Bromo-4-fluoro-6-methylbenzonitrile**, a compound of interest in pharmaceutical research and organic synthesis. Recognizing the scarcity of publicly available solubility data for this specific molecule, this document serves as a practical whitepaper for researchers, scientists, and drug development professionals. It outlines the fundamental principles of solubility, details a robust, self-validating experimental protocol based on the gold-standard shake-flask method, and discusses appropriate analytical techniques for quantification. Furthermore, it provides guidance on data presentation and briefly touches upon predictive computational models as a complementary tool. The methodologies described herein are designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter influencing bioavailability, formulation, and overall therapeutic efficacy.

Introduction: The Significance of Solubility in Drug Development

2-Bromo-4-fluoro-6-methylbenzonitrile is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of complex bioactive

molecules and active pharmaceutical ingredients (APIs). The unique arrangement of its functional groups—a bromine atom for cross-coupling reactions, a fluorine atom to potentially enhance metabolic stability and binding affinity, and a nitrile group that can be transformed into other functionalities—makes it a versatile intermediate.

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, solubility is a paramount physicochemical property.^{[1][2][3]} Poor aqueous solubility is a major hurdle, with over 40% of NCEs being practically insoluble in water, which can lead to low and erratic absorption, poor bioavailability, and ultimately, therapeutic failure.^{[1][3]} Therefore, the early and accurate determination of a compound's solubility profile in various aqueous and organic media is not merely a routine measurement but a critical step that informs crucial decisions in lead optimization, pre-formulation, and formulation development.^{[4][5]} This guide provides the necessary protocols to empower researchers to generate this vital data for **2-Bromo-4-fluoro-6-methylbenzonitrile**.

Compound Profile: **2-Bromo-4-fluoro-6-methylbenzonitrile**

As of the writing of this guide, specific experimental data for **2-Bromo-4-fluoro-6-methylbenzonitrile** is limited in public literature. However, we can infer some properties from closely related isomers and provide a general profile. It is imperative for the researcher to verify these properties for their specific sample.

A related isomer, 2-bromo-6-fluoro-4-methylbenzonitrile (CAS No. 1023971-89-2), is described as a colorless to pale yellow liquid with moderate solubility in common organic solvents.^[6] This suggests that our target compound likely shares similar qualitative solubility characteristics.

Table 1: Physicochemical and Safety Properties of Related Benzonitrile Analogs

Property	2-Bromo-6-fluoro-4-methylbenzonitrile[6]	4-Bromo-2-fluoro-6-methylbenzonitrile[7]
CAS Number	1023971-89-2	1427438-75-2
Molecular Formula	C ₈ H ₅ BrFN	C ₈ H ₅ BrFN
Molecular Weight	214.037 g/mol	214.03 g/mol
Appearance	Colorless to pale yellow liquid	Not specified
Storage	2-8 °C, under inert atmosphere	Not specified

Safety Considerations: Safety data for the exact target molecule is not readily available. However, data for the isomer 4-Bromo-2-fluoro-6-methylbenzonitrile indicates the following GHS hazard statements[7]:

- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation

Given these potential hazards, researchers must handle **2-Bromo-4-fluoro-6-methylbenzonitrile** with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, and work within a certified chemical fume hood.[6]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[8] This technique involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is achieved

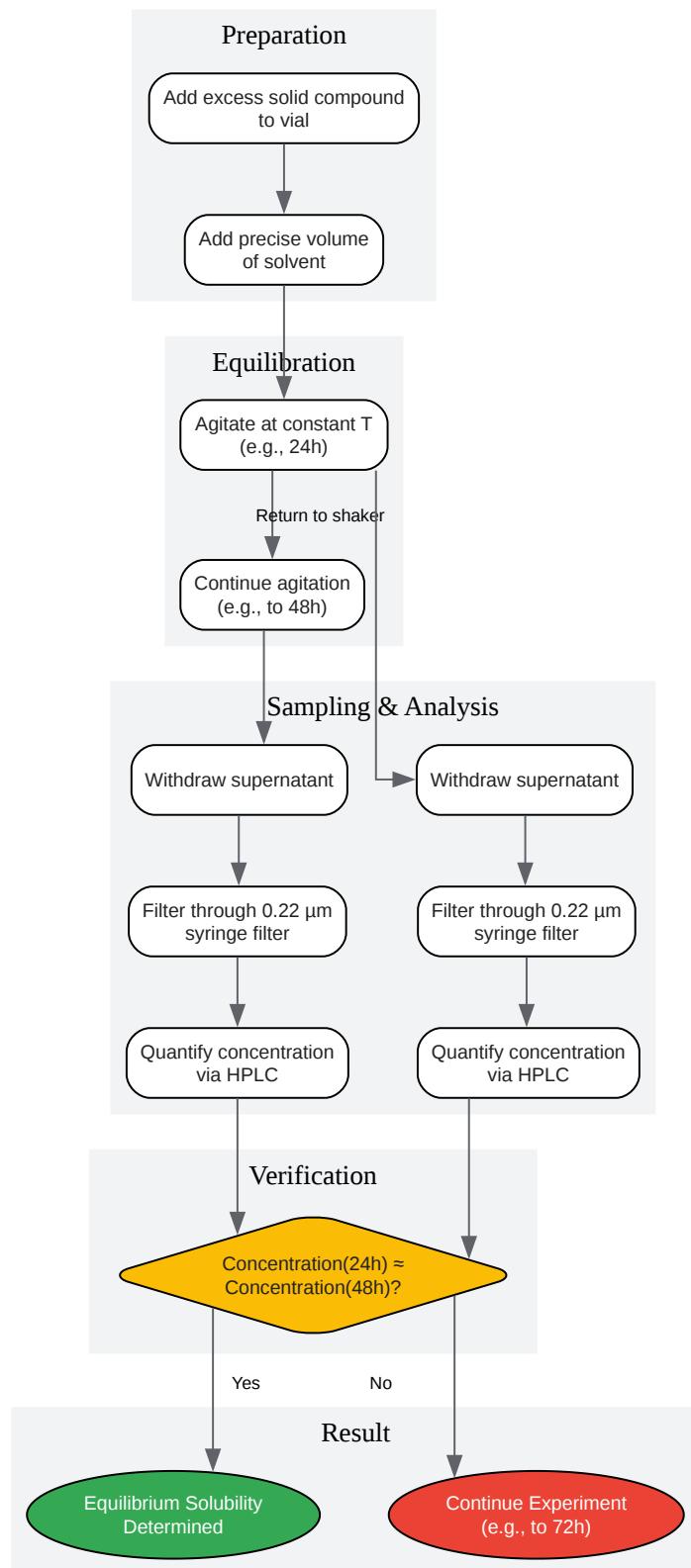
between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured using a suitable analytical method.

Rationale for the Shake-Flask Method

The core principle of this method is to ensure that the system reaches a true thermodynamic equilibrium.^[9] By introducing an excess of the solid, we create a saturated state. The extended agitation period allows sufficient time for the dissolution process to be balanced by the precipitation rate. This approach is considered the "gold standard" because it directly measures the saturation concentration, avoiding the potential for supersaturation that can occur with kinetic solubility methods.^{[8][10]}

Detailed Experimental Protocol

This protocol is designed to be a self-validating system by sampling at multiple time points to confirm that equilibrium has been reached.


Materials and Equipment:

- **2-Bromo-4-fluoro-6-methylbenzonitrile** (solid form)
- Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)
- Syringes
- Autosampler vials for HPLC analysis
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **2-Bromo-4-fluoro-6-methylbenzonitrile** to a pre-weighed vial. An amount that is visually in excess (e.g., 5-10 mg) in a small volume of solvent (e.g., 1-2 mL) is typically sufficient. The key is to have undissolved solid remaining at the end of the experiment.
- Solvent Addition: Add a precise volume of the chosen solvent to the vial.
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a consistent temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
- Sampling (Time Point 1 - 24 hours): After 24 hours of agitation, stop the shaker and allow the vials to stand for a short period to let the excess solid settle.
- Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and discard the first few drops to saturate the filter material. Filter the remaining sample directly into an HPLC autosampler vial. This step is crucial to remove all undissolved particles.
- Dilution: If the solution is expected to be highly concentrated, perform a precise dilution with the same solvent to bring the concentration within the calibration range of the analytical method.
- Equilibration Continued (Time Point 2 - 48 hours): Return the original vials to the shaker and continue agitation for another 24 hours (48 hours total).
- Sampling (Time Point 2): Repeat steps 4-6 for the 48-hour time point.
- Analysis: Analyze the samples from both time points using a validated HPLC method (see Section 4).
- Equilibrium Verification: Compare the calculated concentrations from the 24-hour and 48-hour samples. If the values are within an acceptable margin of error (e.g., <5%), equilibrium is considered to have been reached. If the concentration at 48 hours is significantly higher, it indicates that equilibrium was not achieved at 24 hours, and the experiment should be continued with a later time point (e.g., 72 hours).[\[11\]](#)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Quantification of Dissolved Solute by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of aromatic compounds like **2-Bromo-4-fluoro-6-methylbenzonitrile**.^{[12][13]} The aromatic ring and nitrile group are chromophores that absorb UV light, allowing for sensitive detection.

Example HPLC Method

A starting point for method development could be a reverse-phase HPLC method.

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase: A gradient of Acetonitrile and Water.
- Detection Wavelength: To be determined by running a UV scan of the compound dissolved in the mobile phase. A common wavelength for benzonitrile derivatives is around 210-254 nm.
[\[12\]](#)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Quantification: Create a calibration curve by preparing a series of standard solutions of known concentrations of **2-Bromo-4-fluoro-6-methylbenzonitrile** in the chosen solvent. Plot the peak area from the HPLC chromatogram against the concentration. The concentration of the unknown samples can then be determined by interpolation from this curve.

Data Analysis and Presentation

Once the concentration of the saturated solution is determined, the solubility can be expressed in various units.

Calculations: Solubility (mg/mL) = Concentration from HPLC (mg/mL) \times Dilution Factor

To convert to molar solubility (mol/L): Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight (g/mol)]

Data Presentation: The generated data should be presented in a clear, tabular format for easy comparison across different conditions.

Table 2: Template for Reporting Solubility Data of **2-Bromo-4-fluoro-6-methylbenzonitrile**

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (µg/mL)	Molar Solubility (mol/L)	Qualitative Descriptor
Deionized Water	25				
PBS (pH 7.4)	37				
0.1 N HCl	37				
Ethanol	25				
Acetonitrile	25				
DMSO	25				

Predictive Approaches: A Complementary Tool

While experimental determination is essential for accuracy, computational models can provide rapid, early-stage estimates of solubility. These methods use the molecule's structure to predict its physicochemical properties.

- Thermodynamic Models: These physics-based methods use principles like thermodynamic cycles to predict solubility by calculating properties such as fusion enthalpy and activity coefficients.[9][14][15]
- Machine Learning/QSPR Models: Quantitative Structure-Property Relationship (QSPR) models are trained on large datasets of experimentally determined solubilities to learn the relationship between molecular descriptors and solubility.[16][17]

These predictive tools are valuable for prioritizing compounds in early discovery but should not replace rigorous experimental validation for lead candidates.

Conclusion

This technical guide provides a comprehensive, field-proven methodology for determining the thermodynamic solubility of **2-Bromo-4-fluoro-6-methylbenzonitrile**. By following the detailed shake-flask protocol and employing a robust analytical technique like HPLC, researchers can generate the accurate and reliable data necessary to make informed decisions in the drug discovery and development pipeline. Understanding the solubility profile of this versatile building block is a critical step in harnessing its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. *Journal of the American Chemical Society*. [\[Link\]](#)
- Ibrahim, E., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. *ChemRxiv*. [\[Link\]](#)
- Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. *American Chemical Society*. [\[Link\]](#)
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Importance of Solubility for New Drug Molecules. *Journal of Drug Delivery Science and Technology*. [\[Link\]](#)
- Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods.
- Whyte, B. (2023).
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. *Alwsci*. [\[Link\]](#)
- BCD Bioscience. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). *Protocols.io*. [\[Link\]](#)
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. *Dissolution Technologies*. [\[Link\]](#)
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. *BioAssay Systems*. [\[Link\]](#)

- Coley, C. W., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]
- McDonagh, J. L., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]
- PubChem. (n.d.). 4-Bromo-2-fluoro-6-methylbenzonitrile. PubChem. [Link]
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
- PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. PubChem. [Link]
- Uzu, S., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies sielc.com
- 13. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society acs.digitellinc.com
- 17. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [2-Bromo-4-fluoro-6-methylbenzonitrile solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1517385#2-bromo-4-fluoro-6-methylbenzonitrile-solubility-data\]](https://www.benchchem.com/product/b1517385#2-bromo-4-fluoro-6-methylbenzonitrile-solubility-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com